![molecular formula C22H17FN2O4 B238764 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is known for its unique properties that make it an attractive candidate for further research and development.
作用机制
The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and Alzheimer's disease. It has been shown to inhibit the activity of tyrosine kinases and phosphatases, which play a key role in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques in the brain.
生化和生理效应
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. It has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is its potent activity against cancer cells and its neuroprotective effects. This makes it an attractive candidate for further research and development in the field of drug discovery. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of research is the study of its mechanism of action and its effects on various signaling pathways and enzymes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound in vivo.
合成方法
The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves several steps that require specific reagents and conditions. One of the most commonly used methods for synthesizing this compound is through the reaction of 2-amino-5-fluorobenzoxazole with 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with chloroacetyl chloride to form N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide.
科学研究应用
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has been shown to have potent anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain.
属性
产品名称 |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide |
|---|---|
分子式 |
C22H17FN2O4 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H17FN2O4/c1-27-17-6-8-18(9-7-17)28-13-21(26)24-16-5-10-20-19(12-16)25-22(29-20)14-3-2-4-15(23)11-14/h2-12H,13H2,1H3,(H,24,26) |
InChI 键 |
KMTTXFPDKCUXKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
规范 SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



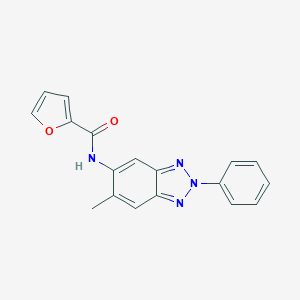
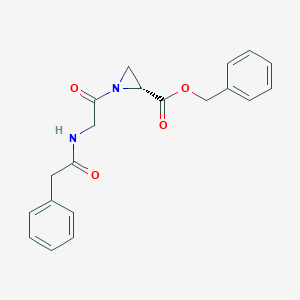
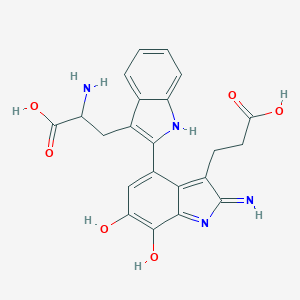

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
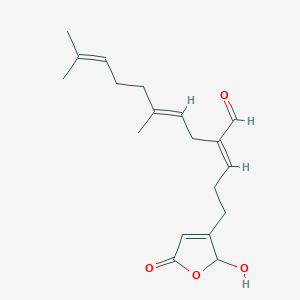
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
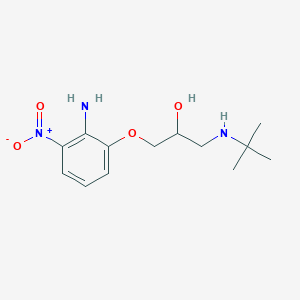
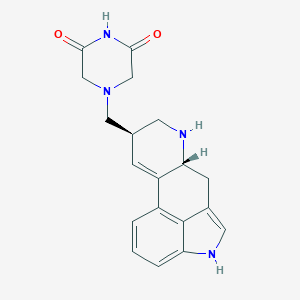
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

